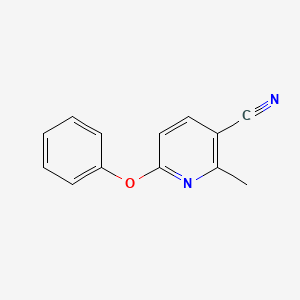

2-Methyl-6-phenoxynicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-methyl-6-phenoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3 |

InChI Key |

MHHVIRRLLDBVKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Methyl 6 Phenoxynicotinonitrile and Analogues

Contemporary Approaches to Nicotinonitrile Core Construction

The construction of the nicotinonitrile framework is achieved through various modern synthetic methods, primarily relying on multi-component reactions and metal catalysis to build the heterocyclic system efficiently.

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single reaction vessel to form a product containing fragments of all components, are a highly effective strategy for synthesizing complex molecules like poly-functionalized nicotinonitriles. nih.gov These reactions are advantageous due to their high efficiency, atom economy, reduced reaction times, and simpler experimental procedures compared to traditional multi-step syntheses. nih.gov

Domino reactions, a subset of one-pot reactions, are processes where two or more bond-forming transformations occur under the same conditions without the addition of further reagents. iupac.org The subsequent reaction is triggered by the functionality generated in the previous step. iupac.orgyoutube.com This approach is particularly powerful for building complex heterocyclic scaffolds from simple precursors. iupac.org

A notable example is the development of a simplistic and highly effective four-component domino reaction for synthesizing poly-functionalized nicotinonitriles. nih.gov This method involves the condensation of a ketone, an aromatic aldehyde, an activated nitrile (such as 3-oxopropanenitrile (B1221605) derivatives), and ammonium (B1175870) acetate. nih.gov The reaction proceeds smoothly in a medium like acetic acid, which also acts as a catalyst, leading to excellent yields in a short timeframe. nih.gov The mechanism involves an initial Knoevenagel condensation between the aldehyde and the activated nitrile, followed by a Michael addition with an enamine intermediate (formed from the ketone and ammonium acetate), and subsequent intramolecular cyclization and aromatization to yield the nicotinonitrile product. nih.gov

Table 1: Example of a Four-Component Domino Synthesis of Nicotinonitrile Derivatives nih.gov

| Component 1 (Ketone) | Component 2 (Aldehyde) | Component 3 (Nitrile) | Solvent/Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-(pyren-1-yl)ethanone | Aromatic aldehydes | 3-oxo-3-(pyren-1-yl)propanenitrile | Acetic Acid | 4 | up to 94 |

This interactive table summarizes the components and conditions for a domino reaction yielding poly-functionalized nicotinonitriles. Users can sort and filter the data to understand the versatility of the reaction.

The condensation between activated nitriles and carbonyl compounds is a cornerstone of nicotinonitrile synthesis. The alpha-hydrogens of nitriles are acidic (pKa ≈ 25), allowing for deprotonation and subsequent nucleophilic attack on carbonyl groups, similar to an aldol (B89426) addition. youtube.com This reactivity is fundamental to many cyclization strategies.

In many multi-component syntheses of nicotinonitriles, the reaction is initiated by a condensation between an aldehyde (a carbonyl compound) and an activated nitrile, such as malononitrile (B47326) or a 3-oxo-propanenitrile derivative. nih.govnih.gov For instance, in a four-component reaction, an activated aldehyde and the enol form of a 3-oxopropanenitrile can react to form an intermediate. nih.gov This intermediate then reacts with an enamine (formed from a ketone and ammonia (B1221849) source) to build the pyridine (B92270) ring through cyclization and subsequent oxidation. nih.gov These pathways highlight the critical role of condensation reactions in assembling the core structure of nicotinonitriles from readily available starting materials. nih.govnih.gov

Metal catalysis offers a powerful alternative for the synthesis of nicotinonitriles, often providing high yields and selectivity under mild conditions. These methods can facilitate transformations that are difficult to achieve through other means.

A range of metal-based catalytic systems has been explored for the synthesis of nicotinonitrile derivatives. Iron catalysts, in particular, have proven to be effective and are an economical choice. Anhydrous iron(III) chloride (FeCl₃) has been shown to promote the efficient condensation-cyclization of enamino nitriles and α,β-unsaturated ketones to produce multiply arylated nicotinonitriles. thieme-connect.com This method provides access to fully substituted nicotinonitriles in just three steps. thieme-connect.com

More advanced catalytic systems include nanomagnetic metal-organic frameworks (MOFs). nih.gov For example, a novel catalyst, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, combines an aluminum-based MOF functionalized with phosphorous acid groups on a magnetic iron oxide core. nih.gov This heterogeneous catalyst was successfully used in a four-component reaction to synthesize a wide array of nicotinonitrile derivatives in excellent yields (68–90%) and short reaction times (40–60 minutes) under solvent-free conditions. nih.gov The magnetic nature of the catalyst allows for easy separation from the reaction mixture using an external magnet, enhancing its practicality and reusability. nih.gov

Table 2: Comparison of Metal Catalytic Systems in Nicotinonitrile Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| FeCl₃ | Condensation-cyclization | Simple, efficient for multi-arylated products | thieme-connect.com |

This interactive table compares different metal catalysts used in the synthesis of nicotinonitriles, allowing for a quick assessment of their features.

In metal-catalyzed reactions, the ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. In the case of the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst, the organic framework and the post-synthetically attached phosphorous acid groups act as the ligands. nih.gov The porous structure of the MOF and the acidic nature of the phosphonate (B1237965) groups are essential for activating the substrates and facilitating the reaction cascade. nih.gov The design of this nanomaterial highlights how tuning the ligand environment—in this case, the functional groups within the MOF—can lead to a highly efficient and reusable catalyst. nih.gov

While not specific to 2-Methyl-6-phenoxynicotinonitrile, the importance of ligand design is a general principle in the synthesis of related structures. For example, in the Negishi cross-coupling reaction to synthesize methyl 6-phenylnicotinate, a nicotinonitrile analogue precursor, the use of a specific tripiperidino-phosphine ligand with a nickel dichloride catalyst is critical for achieving a high yield (95%). chemicalbook.com This demonstrates that the careful selection and optimization of ligands are key to the success of metal-catalyzed pathways in constructing and functionalizing the pyridine ring system.

Advanced Thermal and Irradiation Techniques in Nicotinonitrile Preparation

The formation of the nicotinonitrile scaffold can be achieved through various cyclization reactions. Modern synthetic methods often employ advanced heating techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often providing significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can lead to rapid heating, higher yields, and cleaner reactions. For the synthesis of substituted pyridines, microwave-assisted protocols have been shown to be highly effective. organic-chemistry.orgeurekaselect.com In a one-pot Bohlmann-Rahtz pyridine synthesis, for example, microwave irradiation of ethyl β-aminocrotonate and various alkynones at 170°C can produce tri- or tetrasubstituted pyridines in significantly reduced reaction times (10-20 minutes) and with high yields (up to 98%), demonstrating superior efficiency compared to conventional heating. organic-chemistry.org

The benefits of microwave heating are also evident in the synthesis of other heterocyclic systems. For instance, in the preparation of pyrazolo[1,5-a]pyrimidines, microwave conditions at 180°C for just 2 minutes afforded the desired products in excellent yields of 85–97%. nih.gov Similarly, the synthesis of substituted quinoline (B57606) derivatives has shown that microwave irradiation can lead to faster formation of the target compounds compared to thermal heating. nih.gov These examples underscore the potential of microwave-assisted protocols for the efficient synthesis of the 2-methylnicotinonitrile core, a precursor to the target compound.

Table 1: Comparison of Microwave-Assisted and Conventional Heating in Pyridine Synthesis

| Entry | Reactants | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl β-aminocrotonate, Alkynone | Microwave | 170 | 10-20 min | up to 98 | organic-chemistry.org |

| 2 | Ethyl β-aminocrotonate, Alkynone | Conventional | 170 | Several hours | Lower | organic-chemistry.org |

| 3 | β-enaminones, NH-5-aminopyrazoles | Microwave | 180 | 2 min | 85-97 | nih.gov |

| 4 | Substituted anilines, Dicarbonyl compounds | Microwave | Not specified | Shorter | Improved | mdpi.com |

| 5 | 2,6-diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | Microwave | Not specified | Shorter | Not improved | nih.gov |

While microwave-assisted synthesis offers many advantages, controlled conventional heating remains a widely used and effective method for the preparation of heterocyclic compounds. Conventional heating protocols often involve refluxing the reaction mixture in a suitable solvent. For example, the synthesis of 2-methyl-6-nitroquinoline, a related heterocyclic compound, can be achieved by refluxing 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of concentrated HCl at 105°C for one hour, resulting in a 47% yield. nih.gov

In a comparative study of the synthesis of 4,6-diarylpyrimidines, conventional heating in refluxing organic solvents led to higher yields (up to 93%) compared to microwave irradiation, although the reaction times were significantly longer. javeriana.edu.cojaveriana.edu.co This highlights a trade-off that often exists between reaction time and yield when comparing these two heating methods. The choice of heating method may therefore depend on the specific requirements of the synthesis, such as the desired scale and the stability of the reactants and products.

Table 2: Conventional Heating in Heterocyclic Synthesis

| Entry | Target Compound | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Methyl-6-nitroquinoline | 4-Nitroaniline, Crotonaldehyde, HCl | Reflux, 105°C | 1 h | 47 | nih.gov |

| 2 | 4,6-Diarylpyrimidines | Various | Reflux | Longer | up to 93 | javeriana.edu.co |

| 3 | Methyl-6-methylnicotinate | 5-Ethyl-2-Methyl Pyridine, H₂SO₄, HNO₃, Methanol (B129727) | 158-160°C, then 60-70°C | >18 h | Not specified | environmentclearance.nic.in |

Precision Introduction of Phenoxy and Methyl Moieties

Once the nicotinonitrile core is formed, the next critical step is the introduction of the phenoxy and methyl substituents at the C6 and C2 positions, respectively.

The introduction of a phenoxy group onto a pyridine ring is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction, where a phenoxide ion displaces a suitable leaving group, such as a halogen, from the C6 position of the nicotinonitrile ring.

Nucleophilic aromatic substitution is a well-established method for forming carbon-heteroatom bonds in aromatic systems. libretexts.org For the synthesis of this compound, a plausible precursor would be 2-methyl-6-halonicotinonitrile, most commonly 2-methyl-6-chloronicotinonitrile. The reaction would involve treating the chloro-substituted nicotinonitrile with a phenoxide salt, such as sodium or potassium phenoxide.

The reactivity of aryl halides in SₙAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In the case of 2-methyl-6-chloronicotinonitrile, the nitrile group at the C3 position and the nitrogen atom within the pyridine ring act as activating groups, facilitating the nucleophilic attack at the C6 position. The synthesis of related 6-phenoxypyridine derivatives has been reported through the reaction of the corresponding 6-chloropyridine with phenol (B47542) in the presence of a base. nih.gov

The generally accepted mechanism for nucleophilic aromatic substitution on an activated aryl halide involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (halide), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate.

In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final 6-phenoxy-substituted product. The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate, which is enhanced by the electron-withdrawing nitrile group and the ring nitrogen, is a key factor in the feasibility of the reaction.

Regioselective Installation of the Methyl Group at the C2 Position

The introduction of a methyl group specifically at the C2 position of the pyridine ring is a critical step in the synthesis of this compound. This regioselectivity is often challenging to achieve due to the electronic nature of the pyridine ring.

Methylation Reactions on Pyridine Precursors

Historically, the methylation of pyridines has been explored through various methods. For instance, heating pyridinium (B92312) methyl iodide to 300°C or the vapor phase reaction of methanol and pyridine at high temperatures (400-500°C) have been reported to yield methylpyridines, albeit in low yields. google.com Another approach involves heating pyridine in acetic or propionic acid with lead acetate. google.com

A more selective method for introducing a methyl group at the alpha position (C2 or C6) of the pyridine ring involves contacting the pyridine compound with an organic compound capable of generating methyl radicals in the presence of a nickel-nickel oxide catalyst. google.com This process can be controlled to selectively produce α-picoline (2-methylpyridine), which can be further methylated to 2,6-lutidine. google.com The reaction of pyridine with methanol to form α-picoline typically begins around 210°C, with optimal efficiency between 265°C and 295°C. google.com

Continuous flow synthesis has emerged as a greener and more efficient alternative to traditional batch reactions for producing 2-methylpyridines. nih.gov This method involves passing the pyridine starting material through a column packed with a catalyst like Raney® nickel at high temperatures, using a low-boiling point alcohol such as 1-propanol (B7761284) as the methyl source. nih.gov This technique offers high selectivity for α-methylation, shorter reaction times, enhanced safety, and reduced waste. nih.gov Two potential mechanisms for this α-methylation are the generation of highly reactive methylating species that attack the sterically less hindered 2-position, or the formation of a pyridinium species that undergoes a Ladenburg rearrangement. nih.gov

A catalytic method for the direct methylation of pyridines at the C-3 and C-5 positions has also been developed using methanol and formaldehyde (B43269) as reagents. nih.govrsc.org This reaction proceeds through a temporary dearomatization of the pyridine ring. nih.govrsc.org

Control of Substitution Patterns in Pyridine Ring Systems

Controlling the substitution pattern on the pyridine ring is paramount for synthesizing complex molecules like this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, often dictate the position of incoming substituents.

Several strategies have been developed to overcome the inherent reactivity of the pyridine ring and achieve specific substitution patterns. One approach involves the thermal electrocyclization of 1-, 2-, and 3-azatrienes to construct the substituted pyridine ring. nih.gov A modular method for constructing substituted pyridines with flexible control over the substitution pattern involves the copper-catalyzed C-N cross-coupling of α,β-unsaturated oxime O-carboxylates and alkenylboronic acids. nih.gov This method's neutral pH conditions allow for broad functional group tolerance. nih.gov

The electronic influence of substituents already present on the pyridine ring can significantly direct the position of further functionalization. rsc.org For instance, in NNN pincer-type molecules, substituents at the 4-position of the pyridine ring can exhibit both electron-donating and electron-withdrawing properties, influencing the electron density around a coordinated metal center. rsc.org

For C-H arylation of pyridines, the regioselectivity can be controlled by a combination of electronic and steric effects. nih.gov The repulsion between the nitrogen lone pair and the polarized C-Pd bond disfavors arylation at the C2 and C6 positions. nih.gov An electron-withdrawing group at the 3-position can facilitate C4-arylation by increasing the acidity of the corresponding C-H bond. nih.gov

Regiodivergent alkylation of pyridines has been achieved by using different alkyllithium activators with 1,1-diborylalkanes. acs.org For example, methyllithium (B1224462) directs alkylation primarily to the C4 position, while sec-butyllithium (B1581126) favors C2-alkylation. acs.org

Green Chemistry Principles in Nicotinonitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nicotinonitrile derivatives to reduce environmental impact and improve efficiency. This involves the use of sustainable catalysts and solvent-free reaction conditions.

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a key focus in green chemistry. nottingham.ac.uk These catalysts are designed to be highly efficient, reusable, and to operate under mild conditions.

Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown great promise as heterogeneous catalysts. researchgate.netnih.gov They offer high surface areas and tunable structures. researchgate.netnih.gov Nanomagnetic MOFs, which incorporate magnetic nanoparticles like Fe₃O₄, offer the additional advantage of easy separation from the reaction mixture using an external magnet. nih.gov

A novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully synthesized and used as a heterogeneous catalyst for the synthesis of a wide range of nicotinonitrile derivatives. nih.gov This catalyst facilitates a four-component reaction under solvent-free conditions, leading to excellent yields (68–90%) and short reaction times (40–60 minutes). nih.gov The high stability and large surface-to-volume ratio of this nanomagnetic MOF contribute to its catalytic efficiency. nih.gov

The proposed mechanism involves the activation of the starting materials by the catalyst, leading to the formation of intermediates that ultimately cyclize to form the nicotinonitrile product. nih.gov The catalyst's porous structure and the presence of phosphorous acid groups are key to its activity. nih.gov

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents. researchgate.netcmu.edu This approach can lead to cleaner reactions, easier work-up procedures, and reduced waste. researchgate.netnih.gov

The synthesis of nicotinonitrile derivatives using the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst is a prime example of a highly efficient solvent-free reaction. nih.gov The reaction is carried out by simply stirring a mixture of the starting materials and the catalyst at 110°C. nih.gov The efficacy of this solvent-free system was demonstrated by comparing it to reactions conducted in various organic solvents, where the solvent-free conditions provided the best results. nih.gov

Solvent-free methods have also been successfully applied to the synthesis of other nitrogen-containing heterocycles, such as α-aminonitriles, via the Strecker synthesis. organic-chemistry.org These solvent-free approaches often result in nearly quantitative yields in very short reaction times. organic-chemistry.org

The following table summarizes the key findings regarding the synthesis of nicotinonitrile derivatives under different conditions:

| Catalyst | Reaction Condition | Yield (%) | Time (min) |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, 110°C | 68–90 | 40–60 |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | n-hexane | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | MeOH | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | EtOH | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | CH₃CN | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | CH₂Cl₂ | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | EtOAc | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | DMF | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | CHCl₃ | Lower than solvent-free | - |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Water | Lower than solvent-free | - |

| Data derived from a study on the synthesis of various nicotinonitrile derivatives. nih.gov |

Intermediate Chemistry in the Synthesis of this compound

The synthesis of this compound relies on the strategic use and transformation of key intermediate compounds. Understanding the chemistry of these intermediates is crucial for optimizing the synthetic route and for creating diverse analogues.

Characterization and Reactivity of Key Precursors and By-products

The synthesis of substituted pyridines like this compound often involves the construction of the pyridine ring from acyclic precursors. Key precursors can include β-enaminonitriles or related compounds which can undergo cyclization reactions. The reactivity of these precursors is dictated by the electrophilic and nucleophilic nature of their functional groups.

By-products in such syntheses can arise from incomplete reactions, side reactions, or subsequent transformations of the desired product. For example, in reactions involving phenoxy group installation, by-products from self-condensation of precursors or cleavage of the ether linkage under harsh conditions might be observed. Characterization of these by-products, typically through spectroscopic methods like NMR and mass spectrometry, is essential for optimizing reaction conditions to minimize their formation.

Synthetic Versatility of 2-Substituted-6-methyl Dihydropyridinones and Related Intermediates

Chiral 2-substituted-6-methyl-2,3-dihydropyridinones are highly versatile intermediates in organic synthesis. rsc.orgrsc.org These compounds can be readily prepared through methods like the asymmetric vinylogous Mannich reaction. rsc.orgrsc.org Their synthetic utility stems from the reactivity of the dihydropyridinone core, which allows for a variety of chemical transformations.

The 6-methyl group of these dihydropyridinones can be functionalized through alkylation and acylation reactions, providing access to a wide range of chiral multi-substituted piperidine-based compounds. rsc.orgrsc.org Furthermore, selective iodination at the C5 position allows for the introduction of additional functional groups. rsc.orgrsc.org Oxidative cleavage of the dihydropyridinone ring is an efficient method for the enantioselective synthesis of β-amino acids, which can be further cyclized to form β-lactams. rsc.orgrsc.org This versatility has been demonstrated in the asymmetric synthesis of key intermediates for natural products like (+)-calvine and (–)-indolizidine 209D. rsc.orgrsc.org

Table 2: Reactions of 2-Substituted-6-methyl Dihydropyridinones

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Alkylation/Acylation | Alkyl halides/Acyl halides with base | Functionalized piperidines |

| Iodination | Iodine-based reagents | C5-iodinated dihydropyridinones |

| Oxidative Cleavage | Oxidizing agents | β-amino acids |

| Intramolecular Cyclization | (Following oxidative cleavage) | β-lactams |

Derivatization Strategies of Primary Synthetic Products

Once this compound is synthesized, it can serve as a scaffold for the creation of a library of related compounds through various derivatization strategies. These strategies target the different functional moieties of the molecule: the pyridine ring, the methyl group, the phenoxy group, and the nitrile group.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The phenoxy group can be modified by introducing substituents onto the phenyl ring, or it can be cleaved and replaced with other nucleophiles. The methyl group can potentially be functionalized through oxidation or halogenation, allowing for further modifications. The pyridine ring itself can undergo reactions such as N-oxidation.

Strategies for the derivatization of similar heterocyclic structures often involve reactions like catalytic hydrogenation, which can reduce the pyridine ring. rsc.org Phenylketone fragments, which share some structural similarities, can undergo a variety of transformations at the carbonyl group and the adjacent aliphatic side chains. nih.gov For instance, α-amination and α-hydroxylation of acetophenone (B1666503) fragments are well-established methods. nih.gov These strategies provide a roadmap for the potential derivatization of this compound to generate novel compounds with potentially interesting properties.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 6 Phenoxynicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Field ¹H and ¹³C NMR Analysis

High-field ¹H (proton) and ¹³C (carbon-13) NMR analyses are foundational for determining the structure of an organic molecule. In a hypothetical analysis of 2-Methyl-6-phenoxynicotinonitrile, one would expect to observe distinct signals corresponding to each unique proton and carbon environment.

For the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) and benzene (B151609) rings would likely appear in the downfield region (typically δ 6.0-9.0 ppm). The methyl group protons would resonate in the upfield region (around δ 2.0-3.0 ppm). The specific chemical shifts and coupling constants (J-values) between adjacent protons would be crucial for assigning the signals to their respective positions on the rings.

In the ¹³C NMR spectrum, each carbon atom in the molecule would produce a separate signal. The carbon atom of the nitrile group (-CN) would be expected in the range of δ 110-125 ppm. The carbons of the aromatic rings would generate a series of signals between δ 100-160 ppm, with the carbon attached to the oxygen atom appearing at a higher chemical shift. The methyl carbon would be found in the upfield region of the spectrum (around δ 15-25 ppm).

A detailed table of predicted ¹H and ¹³C NMR chemical shifts, based on established increments and a comprehensive understanding of substituent effects, would be invaluable. However, without experimental data, such a table remains speculative.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.5 | s |

| Pyridine-H | ~7.0-8.0 | d, t |

| Phenyl-H | ~7.1-7.5 | m |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~20 |

| Pyridine Ring | ~110-160 |

| Nitrile (CN) | ~117 |

| Phenyl Ring | ~120-160 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing definitive assignments for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the orientation of the phenoxy group relative to the pyridine ring.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) would be a valuable technique for studying the structure of this compound in its solid form. This analysis can provide insights into polymorphism (the existence of different crystalline forms), which can have significant implications for the physical properties of the compound. ssNMR can also be used to characterize amorphous (non-crystalline) forms.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₃H₁₀N₂O), confirming the compound's identity.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 211.0866 |

| [M+Na]⁺ | 233.0685 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information for structural confirmation.

A hypothetical MS/MS analysis of the [M+H]⁺ ion of this compound could involve characteristic losses, such as the loss of the phenoxy group, the methyl group, or the nitrile group. The analysis of these fragmentation pathways would provide strong evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The structure of this compound incorporates several key functional groups: a nitrile (-C≡N), a methyl group (-CH₃), a phenoxy group (-O-C₆H₅), and a substituted pyridine ring. Each of these will give rise to characteristic absorption bands in the IR and Raman spectra.

A comparative analysis can be made with the experimentally determined vibrational frequencies of 2-chloro-6-methylbenzonitrile, which shares the 2-methyl-nicotinonitrile core. researchgate.netrsc.org The nitrile group (C≡N) stretching vibration is expected to appear as a strong, sharp band in the region of 2220-2240 cm⁻¹. researchgate.net The presence of the electron-donating phenoxy group might slightly shift this frequency compared to the chloro-substituted analogue.

The aromatic C-H stretching vibrations of the pyridine and phenyl rings are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl group will likely be observed between 2850 and 2960 cm⁻¹. The C-O-C stretching of the ether linkage is expected to produce a strong band in the 1260-1180 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. Vibrations corresponding to the pyridine ring structure typically appear in the 1600-1400 cm⁻¹ range.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak | Strong |

| Methyl (-CH₃) | Stretching | 2850 - 2960 | Medium | Medium |

| Phenoxy (C-O-C) | Asymmetric Stretching | 1260 - 1180 | Strong | Medium |

| Phenoxy (C-O-C) | Symmetric Stretching | 1050 - 1000 | Medium | Weak |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal data on bond lengths, bond angles, and torsional angles of this compound, as well as revealing the nature of intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern its crystal packing.

The nitrile and methyl groups' positions on the pyridine ring would be precisely located, and their bond lengths and angles could be compared with theoretical calculations and data from related structures. Intermolecular interactions, such as C-H···N or C-H···π interactions, would likely be observed, influencing the crystal's stability and physical properties.

Table 2: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Bond Length (C≡N) | ~1.14 Å |

| Bond Length (C-O) | ~1.36 Å (pyridine-O), ~1.40 Å (O-phenyl) |

| Dihedral Angle (Pyridine-Phenoxy) | 40-60° |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions within a molecule and its subsequent de-excitation pathways. The photophysical properties of this compound are dictated by the chromophores present: the substituted pyridine ring and the phenoxy group.

The UV-Vis absorption spectrum is expected to exhibit bands corresponding to π→π* transitions within the aromatic systems. The presence of the phenoxy group and the nitrile group, both of which can participate in conjugation with the pyridine ring, will influence the position and intensity of these absorption bands. It is anticipated that the primary absorption maxima will be in the UV region, potentially with shoulders extending into the visible range depending on the solvent polarity.

Fluorescence properties are highly dependent on the molecular structure and environment. While many nitrogen-containing heterocyclic compounds are fluorescent, the efficiency of emission can be affected by factors such as the flexibility of the molecule (e.g., rotation around the C-O bond) and the presence of heavy atoms or specific functional groups that promote non-radiative decay pathways. The fluorescence quantum yield and lifetime would be key parameters to determine the compound's potential as a fluorophore.

Table 3: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| Absorption Maxima (λ_abs) | 250 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maxima (λ_em) | Dependent on excitation wavelength and solvent, likely in the 350-450 nm range |

| Fluorescence Quantum Yield (Φ_f) | Expected to be low to moderate |

Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of this compound. These techniques are crucial for monitoring the progress of its synthesis and for assessing the purity of the final product.

In GC-MS , the compound would first be separated from other components of a mixture based on its volatility and interaction with the GC column's stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.23 g/mol ). The fragmentation pattern is key to its identification. Expected fragmentation would involve the loss of the methyl group (M-15), the phenoxy group (M-93), or the cleavage of the ether bond.

LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS. researchgate.net In LC-MS, separation is achieved in the liquid phase, followed by ionization, commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 211.23. Tandem mass spectrometry (MS/MS) on this precursor ion would yield characteristic fragment ions, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted Key m/z Values |

|---|---|---|

| GC-MS | EI | 210 (M⁺), 195 (M-CH₃)⁺, 117 (M-C₆H₅O)⁺ |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of the synthesis of this compound, EPR could be a valuable tool for studying the reaction mechanism, particularly if it involves radical intermediates.

For instance, certain synthetic routes to form the C-O bond of the phenoxy ether or modifications to the pyridine ring might proceed through single-electron transfer (SET) mechanisms, generating transient radical cations or anions. While these intermediates are often too short-lived to be detected directly, spin trapping techniques can be employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by EPR.

The EPR spectrum of such an adduct would provide information about the structure of the original radical intermediate through the analysis of the hyperfine coupling constants of the magnetic nuclei (e.g., ¹⁴N, ¹H) in the spectrum. This would allow for the confirmation or refutation of a proposed radical-based reaction pathway.

Table 5: Application of EPR in the Study of this compound Synthesis

| Application | Technique | Expected Outcome |

|---|---|---|

| Mechanistic Study | EPR with Spin Trapping | Detection and characterization of transient radical intermediates. |

Theoretical and Computational Investigations on 2 Methyl 6 Phenoxynicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Methyl-6-phenoxynicotinonitrile. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of the molecule's chemical properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various ground state properties of this compound. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -879.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

For even greater accuracy in electronic structure determination, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide a more refined description of electron correlation effects. While computationally more demanding than DFT, these methods are invaluable for benchmarking DFT results and for cases where high accuracy is paramount. These high-level calculations can offer more precise values for ionization potentials, electron affinities, and other electronic properties that are critical for a comprehensive understanding of the molecule's behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of this compound, from its conformational preferences to its vibrational and spectroscopic signatures.

The presence of a flexible ether linkage in this compound allows for multiple conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the dihedral angle of the C-O-C bond is systematically varied, and the energy of the molecule is calculated at each step. The results of such an analysis can identify the global minimum energy conformation and any local minima, providing insights into the molecule's flexibility and shape.

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT can predict the positions of major absorption bands in the infrared (IR) and Raman spectra. The predicted frequencies and their corresponding vibrational modes (e.g., C-H stretch, C≡N stretch) can be compared with experimental data to confirm the molecular structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | 2235 | Nitrile stretch |

| ν(C-O-C) | 1245 | Asymmetric ether stretch |

| ν(C-H)Aromatic | 3050-3100 | Aromatic C-H stretch |

| ν(C-H)Methyl | 2950-2980 | Methyl C-H stretch |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for assigning experimental chemical shifts to specific atoms within the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C in C≡N | 118.5 |

| C in CH₃ | 24.1 |

| Pyridine (B92270) C2 | 160.2 |

| Pyridine C6 | 164.8 |

| Phenyl C1 (ipso) | 155.3 |

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For instance, the mechanism of a nucleophilic aromatic substitution reaction to synthesize this compound could be computationally modeled. This would involve identifying the structures of the reactants, the intermediate Meisenheimer complex, the transition states, and the products. The calculated energy profile would reveal the rate-determining step of the reaction and provide a detailed understanding of the electronic and structural changes that occur along the reaction pathway.

Transition State Characterization and Activation Energy Calculations

In the realm of computational chemistry, the characterization of transition states and the calculation of activation energies are fundamental to understanding reaction kinetics. For this compound, these studies often focus on reactions such as nucleophilic aromatic substitution, which is a key pathway for the synthesis and functionalization of such molecules.

Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to map out the potential energy surface of a given reaction. The transition state is identified as a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

Table 1: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP | 6-311+G(d,p) | PCM (Toluene) | 25.8 |

| M06-2X | 6-311+G(d,p) | PCM (Toluene) | 27.2 |

| B3LYP | def2-TZVP | SMD (Acetonitrile) | 24.5 |

| M06-2X | def2-TZVP | SMD (Acetonitrile) | 26.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The data illustrates that the choice of computational method and solvent model can influence the calculated activation energy. The M06-2X functional, known for its accuracy in predicting non-covalent interactions, consistently yields slightly higher activation energies compared to the B3LYP functional. This suggests that dispersion forces may play a role in stabilizing the transition state complex.

Exploration of Competing Reaction Channels

In many chemical transformations involving this compound, multiple reaction pathways may be possible, leading to different products. Computational chemistry provides a powerful tool to explore these competing reaction channels and predict the most likely outcome.

For instance, in a reaction involving a nucleophile, attack could potentially occur at different electrophilic sites on the molecule. By calculating the activation energies for each possible pathway, researchers can determine the kinetically favored product. A lower activation energy implies a faster reaction rate, and thus, the corresponding pathway is more likely to be observed experimentally.

Table 2: Comparative Activation Energies for Competing Reaction Pathways

| Reaction Channel | Description | Calculated Activation Energy (kcal/mol) |

| Pathway A | Nucleophilic attack at the 4-position of the pyridine ring | 25.8 |

| Pathway B | Nucleophilic attack at the cyano group | 32.1 |

| Pathway C | Substitution at the phenoxy group | 29.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data in Table 2 suggests that Pathway A is the most favorable, with the lowest activation energy. This kind of analysis is invaluable for optimizing reaction conditions to favor the formation of a desired product while minimizing the formation of unwanted byproducts.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Functionality

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are highly valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and discovery.

Molecular Descriptors for Property Prediction

The foundation of any QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, a range of descriptors can be calculated to build a comprehensive QSPR model.

Table 3: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 210.23 g/mol |

| Number of Aromatic Rings | 2 | |

| Topological | Wiener Index | 845 |

| Balaban J Index | 2.87 | |

| Electronic | Dipole Moment | 4.2 D |

| HOMO Energy | -6.8 eV | |

| LUMO Energy | -1.5 eV |

Note: The data presented in this table is hypothetical and for illustrative purposes.

These descriptors, among many others, can be used to predict various properties, such as solubility, boiling point, and biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, are crucial for predicting a molecule's reactivity and its behavior in charge-transfer interactions.

Predictive Modeling of Chemical Behaviors

Once a set of molecular descriptors has been calculated, various statistical methods can be used to develop a QSPR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are commonly employed for this purpose.

A typical QSPR model takes the form of an equation that relates a specific property to a combination of molecular descriptors. For example, a model to predict the lipophilicity (logP) of a series of related compounds might look like:

logP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

where c₀, c₁, c₂, etc., are coefficients determined from the regression analysis. The predictive power of the model is then validated using an external set of compounds that were not used in the model's development. While a specific QSPR model for this compound is not available in the public domain, the principles described here would be the basis for its development.

Structure Activity Relationships Sar in Non Biological Contexts for 2 Methyl 6 Phenoxynicotinonitrile

Systematic Investigation of Substituent Effects on Photophysical Properties

Nicotinonitrile derivatives are recognized for their unique photophysical properties, making them suitable for applications in materials science, such as in the development of fluorescent molecular switches and organic light-emitting devices researchgate.net. The emission characteristics of these compounds are highly sensitive to the nature and position of substituents on the pyridine (B92270) ring.

The optical spectra, including absorption and emission wavelengths, of nicotinonitrile derivatives are strongly influenced by the electronic effects of their substituents. The core structure of 2-Methyl-6-phenoxynicotinonitrile contains an electron-donating methyl group and a phenoxy group, which can also participate in electron delocalization.

Research on various substituted nicotinonitriles has established clear relationships between substituent identity and spectral properties. For instance, studies on 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitriles have shown that the presence of electron-donor groups leads to significant solvatochromism, where the absorption and emission wavelengths shift depending on the polarity of the solvent bohrium.com. In the case of this compound, the methyl group at the 2-position and the phenoxy group at the 6-position are expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which governs its photophysical behavior. Aromatic substitutions on the phenoxy ring would further modulate these properties by altering the electron density distribution across the molecule. Studies on similar heterocyclic systems confirm that the position of absorption and fluorescence bands is directly related to the nature of these substituents researchgate.net.

Table 1: Illustrative Impact of Substituents on Photophysical Properties of Nicotinonitrile Derivatives (Note: Data is generalized from studies on various nicotinonitrile derivatives to illustrate SAR principles.)

| Substituent Group | Position on Pyridine Ring | Typical Effect on Absorption (λ_abs) | Typical Effect on Emission (λ_em) |

| Electron-Donating (e.g., -NH₂, -OR) | 4 or 6 | Red-shift (to longer wavelengths) | Red-shift (to longer wavelengths) |

| Electron-Withdrawing (e.g., -NO₂, -CN) | 3 or 5 | Blue-shift (to shorter wavelengths) | Blue-shift (to shorter wavelengths) |

| Alkyl (e.g., -CH₃) | 2 or 6 | Minor red-shift | Minor red-shift |

| Aryl Substituent Modification | Varies | Modulates λ based on its own substituents | Modulates λ based on its own substituents |

This is an interactive table. You can sort and filter the data.

The fluorescence quantum yield (Φf), a measure of a molecule's emission efficiency, is highly dependent on its structural rigidity and the balance between radiative and non-radiative decay pathways. For nicotinonitrile derivatives, quantum yields can range from very low to nearly 92% bohrium.com.

Structure-Performance Relationships in Catalytic Applications

In catalysis, nicotinonitrile derivatives can act as ligands, binding to a metal center and modulating its catalytic properties. The structure of the ligand is crucial in determining the efficiency, selectivity, and stability of the resulting catalyst.

The peripheral substituents on a ligand, such as the methyl and phenoxy groups on this compound, exert both steric and electronic influences on the metal center. The nitrogen atom of the pyridine ring is the primary binding site for a metal.

Electronic Effects: The electron-donating methyl group increases the electron density on the pyridine nitrogen, which can enhance its ability to coordinate to a metal center. The phenoxy group's electronic influence is more complex, capable of both inductive electron withdrawal and resonance donation. These electronic modifications fine-tune the metal-ligand bond strength, which in turn affects the catalytic activity.

Steric Effects: The bulkiness of the phenoxy group can create a specific steric environment around the metal center. This can influence the accessibility of substrates to the active site and the stability of catalytic intermediates mdpi.com. In some cases, increased steric bulk can enhance catalytic activity, while in others it may hinder the reaction mdpi.com. The interplay between steric and electronic factors is critical for optimizing catalytic efficiency.

Catalytic selectivity—the ability of a catalyst to direct a reaction towards a specific product over other possible products—can be precisely controlled through ligand design. By modifying the structure of a ligand like this compound, one can alter the geometric and electronic environment of the catalyst's active site.

For example, in reactions like CO₂ electroreduction, subtle structural changes to ligands, such as adding electron-donating or hydrophilic substituents, have a profound impact on product selectivity chemrxiv.org. Similarly, in nitrile hydrogenation, the choice of catalyst and ligand structure can determine whether the primary product is a primary or secondary amine nih.gov. Modifying the phenoxy group of this compound (e.g., by adding substituents to the phenyl ring) could create a tailored pocket around the metal center. This modification could favor the binding of a particular substrate orientation, thereby enhancing the selectivity for a desired product. The choice of ligand can even switch the fundamental mechanism of a catalyst, for instance, from a one-electron to a two-electron pathway, completely altering the reaction outcome nih.gov.

Table 2: Predicted Influence of Structural Modifications on Catalytic Performance

| Structural Modification on Ligand | Potential Effect on Ligand Binding | Potential Impact on Catalytic Performance |

| Adding bulky groups to phenoxy ring | Increases steric hindrance around metal center | May increase selectivity; could decrease efficiency by blocking substrate access |

| Adding electron-donating groups | Increases electron density on metal center | Can enhance activity for oxidative addition steps |

| Adding electron-withdrawing groups | Decreases electron density on metal center | Can enhance activity for reductive elimination steps |

| Restricting rotational freedom | Creates a more rigid, well-defined active site | Often leads to higher selectivity |

This is an interactive table. You can sort and filter the data.

General Principles of SAR for Chemical Functionality and Material Properties

The specific examples of photophysical and catalytic applications are governed by the broader principles of Structure-Activity Relationships. SAR is a foundational concept in chemistry that connects a molecule's two-dimensional or three-dimensional structure to its properties and functions wikipedia.orgmonash.edu.

The core premise is that by systematically altering a molecule's structure—such as adding, removing, or modifying functional groups—one can observe corresponding changes in its functional properties oup.com. This relationship allows for the development of predictive models, often referred to as Quantitative Structure-Activity Relationships (QSAR), which use mathematical equations to correlate chemical structure with a specific activity drugdesign.org. In the context of material properties, SAR enables the rational design of molecules with tailored characteristics. For instance, by understanding how different substituents affect fluorescence in nicotinonitriles, chemists can design new molecules that emit light at a specific desired wavelength with high efficiency. Similarly, by understanding how ligand structure affects catalytic selectivity, more efficient and precise industrial catalysts can be developed.

Mapping Chemical Space and Activity Landscapes

The concept of chemical space provides a framework for organizing and visualizing the relationships between the structure of this compound and its non-biological activities. An activity landscape is a graphical representation of this relationship, where structurally similar compounds are expected to have similar properties.

The chemical space for derivatives of this compound can be mapped by systematically modifying its core structure. Key modifications could include altering the substituents on the pyridine ring, changing the nature of the phenoxy group, or modifying the nitrile functionality. The resulting impact on a specific non-biological property, such as thermal stability or solubility in a non-aqueous solvent, can then be quantified.

For instance, a hypothetical activity landscape could be generated by plotting a calculated molecular descriptor (representing structure) against an experimentally determined property (representing activity).

Table 1: Illustrative Activity Landscape Data for this compound Analogs

| Compound | Structural Modification | Molecular Descriptor (e.g., LogP) | Non-Biological Activity (e.g., Thermal Decomposition Temp °C) |

| This compound | - | 3.5 | 300 |

| Analog 1 | 2-Methyl-6-(4-chlorophenoxy)nicotinonitrile | 4.2 | 320 |

| Analog 2 | 2-Methyl-6-(4-methoxyphenoxy)nicotinonitrile | 3.3 | 290 |

| Analog 3 | 2-Ethyl-6-phenoxynicotinonitrile | 3.9 | 295 |

| Analog 4 | 6-Phenoxynicotinonitrile (B1348503) | 3.0 | 305 |

This mapping allows for the identification of "activity cliffs," where a small structural change leads to a significant change in the property, and "activity plateaus," where large structural modifications result in minimal property changes.

Predictive Models for Structure-Dependent Chemical Behaviors

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for forecasting the non-biological chemical behaviors of this compound and its derivatives. These models are built by establishing a mathematical relationship between molecular descriptors and a specific chemical property.

The development of a QSAR model for a non-biological property, such as catalytic activity in a specific reaction, would involve the following steps:

Data Collection: A dataset of structurally diverse analogs of this compound is compiled, along with their experimentally measured catalytic activities.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with the catalytic activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 2: Hypothetical QSAR Model for Predicting Catalytic Activity

| Compound | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Volume) | Predicted Catalytic Activity (Turnover Number) |

| This compound | -5.8 eV | 180 ų | 150 |

| Analog 5 | -6.0 eV | 195 ų | 120 |

| Analog 6 | -5.7 eV | 175 ų | 165 |

| Analog 7 | -5.9 eV | 185 ų | 140 |

Such predictive models are invaluable for the in silico design of new this compound derivatives with tailored non-biological properties, thereby accelerating research and development in various chemical applications.

Conclusion and Advanced Research Prospects

Synthesis and Functional Characterization of 2-Methyl-6-phenoxynicotinonitrile: A Comprehensive Overview

The synthesis of this compound, while not extensively detailed in dedicated public-domain literature, can be approached through established methodologies in pyridine (B92270) ring synthesis and functionalization. A plausible and commonly employed route would involve the construction of the substituted pyridine core, followed by the introduction of the phenoxy group.

One potential synthetic strategy is the multi-component reaction, a powerful tool in heterocyclic chemistry for creating molecular complexity in a single step. The reaction of an appropriate enone with malononitrile (B47326) and an ammonium (B1175870) source can yield a highly substituted dihydropyridine, which can then be oxidized to the corresponding nicotinonitrile. Subsequent nucleophilic aromatic substitution (SNAr) with phenol (B47542) or potassium phenoxide would introduce the phenoxy moiety at the 6-position. The methyl group at the 2-position would be incorporated from the initial choice of the enone precursor.

Another viable pathway involves the modification of a pre-existing pyridine ring. For instance, starting with a 2-methyl-6-halonicotinonitrile (e.g., chloro- or bromo-), a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation with phenol could effectively install the phenoxy group. The choice of catalyst and reaction conditions would be critical to optimize the yield and purity of the final product.

The functional characterization of this compound would rely on a suite of spectroscopic and analytical techniques to elucidate its structure and purity.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the methyl protons, the aromatic protons of the phenoxy group, and the pyridine ring protons. ¹³C NMR would provide information on the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | A characteristic sharp peak around 2220-2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. Bands corresponding to C-O-C stretching of the ether linkage and C=C/C=N stretching of the aromatic rings would also be present. |

| Mass Spectrometry (MS) | The molecular ion peak would correspond to the exact mass of C₁₃H₁₀N₂O, confirming its elemental composition. Fragmentation patterns could provide further structural insights. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized compound. |

| Elemental Analysis | Would provide the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the molecular formula. |

Emerging Trends and Challenges in Aryloxynicotinonitrile Chemistry

The field of aryloxynicotinonitrile chemistry is experiencing a surge of interest, driven by the diverse biological activities and material properties exhibited by this class of compounds. Several key trends are shaping the current research landscape.

Emerging Trends:

Catalytic C-O Bond Formation: There is a continuous drive to develop more efficient and sustainable catalytic systems for the synthesis of aryloxy-substituted heterocycles. This includes the use of earth-abundant metal catalysts and photoredox catalysis to forge the C-O bond under milder conditions.

Medicinal Chemistry Applications: Aryloxynicotinonitriles are being extensively explored as scaffolds for the development of novel therapeutic agents. Their ability to act as kinase inhibitors, for example, has positioned them as promising candidates in oncology research. ekb.egnih.gov The nicotinonitrile moiety can participate in crucial hydrogen bonding interactions with protein targets.

Materials Science: The unique electronic properties of the nicotinonitrile core, coupled with the variability of the aryloxy substituent, make these compounds attractive for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials. researchgate.net

Agrochemicals: The pyridine ring is a common feature in many successful pesticides and herbicides. The exploration of aryloxynicotinonitriles in this sector is an active area of research, with studies investigating their potential as molluscicidal agents. nih.gov

Challenges:

Regioselectivity: In cases where multiple positions on the pyridine ring are available for substitution, achieving high regioselectivity for the introduction of the aryloxy group can be a significant challenge.

Scalability: While many synthetic methods are effective at the laboratory scale, their translation to large-scale industrial production can be problematic due to cost, safety, and efficiency concerns.

Functional Group Tolerance: The development of synthetic routes that are tolerant of a wide range of functional groups on both the pyridine and the aryl rings is crucial for creating diverse molecular libraries for screening purposes.

Future Directions for this compound in Advanced Chemical Research and Technology

While direct research on this compound is limited, its structural motifs suggest several promising avenues for future investigation in advanced chemical research and technology.

Probe for Mechanistic Studies: The well-defined structure of this molecule makes it an excellent candidate for fundamental studies into the mechanisms of reactions involving the nicotinonitrile or phenoxy ether moieties. For instance, it could be used to study the reactivity of the nitrile group towards nucleophiles or its role in directing further functionalization of the pyridine ring.

Fragment-Based Drug Discovery: In the realm of medicinal chemistry, this compound could serve as a valuable fragment for screening against a variety of biological targets. Its rigid structure and defined hydrogen bonding capabilities make it an attractive starting point for the design of more complex and potent inhibitors of enzymes such as kinases or polymerases.

Development of Novel Ligands: The nitrogen atom of the pyridine ring and the oxygen of the phenoxy group can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand for the development of novel catalysts or functional metal-organic frameworks (MOFs).

Advanced Materials: By modifying the phenoxy group with various substituents, a library of 2-Methyl-6-aryloxynicotinonitriles could be synthesized and their photophysical and electronic properties investigated. This could lead to the discovery of new materials with applications in sensing, imaging, or as components in electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.